Pomalidomide-PEG2-CO2H serves two key functions:
Pomalidomide-PEG2-CO2H is being actively explored in scientific research for various applications, including:
Pomalidomide-PEG2-COOH is a compound that combines the therapeutic agent pomalidomide with a polyethylene glycol (PEG) linker featuring a carboxylic acid functional group. The chemical structure is characterized by the formula and a molecular weight of approximately 433.41 g/mol. This compound is designed to enhance the solubility and bioavailability of pomalidomide, which is primarily used in the treatment of multiple myeloma and other hematological malignancies. The presence of the PEG moiety allows for improved pharmacokinetics and potential reduction in immunogenicity when used in therapeutic applications .
Pomalidomide-PEG2-COOH exhibits notable biological activity due to its pomalidomide component, which is known for its immunomodulatory effects. It has been shown to:
The PEGylation enhances its solubility and circulation time in vivo, potentially improving therapeutic outcomes.
The synthesis of Pomalidomide-PEG2-COOH typically involves:
Pomalidomide-PEG2-COOH has various applications in biomedical research and therapeutics, including:
Research indicates that Pomalidomide-PEG2-COOH interacts with various proteins and enzymes due to its unique structure. The maleimide group facilitates selective binding to thiol-containing biomolecules, enabling studies on protein interactions and functional assays related to cancer biology. This interaction profile is crucial for understanding its mechanism of action and optimizing its therapeutic applications .
Pomalidomide-PEG2-COOH shares similarities with several compounds that also combine PEG linkers with therapeutic agents or functional groups. Here are some notable comparisons:
Compound Name | Structure Features | Unique Aspects |
---|---|---|
Pomalidomide | Contains only pomalidomide | No PEG linker; limited solubility |
Pomalidomide-PEG2-Azide | Azide functional group instead of carboxylic acid | Useful for click chemistry applications |
Pomalidomide-PEG2-Butyl | Butyl group instead of carboxylic acid | Potentially different pharmacokinetics |
Pomalidomide-PEG2-Amine | Amine functional group | Facilitates different conjugation strategies |
The uniqueness of Pomalidomide-PEG2-COOH lies in its balance between hydrophilicity provided by PEG and the reactive functionalities that enable selective conjugation, making it particularly suitable for targeted therapies in oncology .
The molecular architecture of pomalidomide-PEG2-COOH comprises three distinct regions: a phthalimide-glutarimide core derived from pomalidomide, a diethylene glycol (PEG2) linker, and a terminal carboxylic acid group. The pomalidomide core retains the CRBN-binding pharmacophore of its parent molecule, featuring a 4-amino substitution on the phthalimide ring (Fig. 1A–C) [2] [4]. This modification enhances CRBN affinity compared to first-generation thalidomide analogues while maintaining the glutarimide moiety essential for E3 ligase recruitment [2].
The PEG2 linker, composed of two ethylene oxide units (-OCH₂CH₂O-), bridges the pomalidomide core and the carboxylic acid functional group. This spacer provides approximately 11.5 Å of flexibility, optimizing spatial alignment between CRBN and target proteins in PROTAC assemblies [3] [5]. The terminal carboxylic acid (-COOH) serves as a conjugation site for covalent attachment to target-binding warheads via amide or ester linkages [5].
Table 1: Key Molecular Properties of Pomalidomide-PEG2-COOH
Property | Value | Source |
---|---|---|
Molecular Formula | C₂₀H₂₃N₃O₈ | [1] |
Molecular Weight | 433.4 g/mol | [1] |
Synonyms | Pomalidomide 4'-PEG2-acid | [1] [5] |
Solubility (aqueous) | ≥2.08 mg/mL (4.80 mM) | [5] |
The synthesis of pomalidomide-PEG2-COOH involves sequential functionalization of the pomalidomide core, PEG2 linker installation, and carboxylic acid termination. A representative pathway includes:
Critical to this process is maintaining stereochemical integrity at the glutarimide ring’s C3 position, which is essential for CRBN binding [2] [4]. Recent advances employ solid-phase synthesis to improve yield and purity, particularly when incorporating rigid alkynyl or piperazine-based linkers for enhanced PROTAC activity [3].
Table 2: Common Coupling Reagents for Linker Attachment
Reagent | Function | Efficiency |
---|---|---|
DSS | Amide bond formation | High |
EDC/NHS | Carboxylic acid activation | Moderate |
Click chemistry (CuAAC) | Alkyne-azide cycloaddition | High |
Rigorous characterization of pomalidomide-PEG2-COOH employs orthogonal analytical methods:
Stability studies under accelerated conditions (40°C/75% RH) show <5% degradation over 30 days, with hydrolysis of the glutarimide ring being the primary degradation pathway [1] [5]. The PEG2 linker enhances aqueous solubility (4.80 mM) compared to non-PEGylated analogues, mitigating aggregation in biological matrices [5].
Pomalidomide-PEG2-COOH represents a critical building block in cereblon-recruiting proteolysis-targeting chimeras, functioning through precise molecular recognition and complex assembly mechanisms. The mechanistic foundation of PROTAC-mediated ubiquitination begins with the formation of stable ternary complexes between the target protein, the PROTAC molecule, and the cereblon E3 ubiquitin ligase complex [1] [2] [3].
The pomalidomide moiety within Pomalidomide-PEG2-COOH exhibits high-affinity binding to cereblon through its glutarimide ring, which engages a shallow hydrophobic pocket formed by three tryptophan residues (Tryptophan 380, 386, and 400) located within the thalidomide binding domain of cereblon [4] [5] [6]. This interaction is characterized by the formation of two hydrogen bonds between the glutarimide ring and the peptide backbone of Histidine 378 and Tryptophan 380 of cereblon [4]. The binding affinity of pomalidomide to cereblon demonstrates a dissociation constant of approximately 1.2 micromolar, representing stronger binding compared to the parent compound thalidomide [4] [5].
The formation of productive ternary complexes exhibits complex cooperativity dynamics that significantly influence degradation efficiency. Research demonstrates that binding cooperativity values (α) for cereblon-based PROTACs typically range from 3.2 to 200, depending on the target protein and linker composition [7]. Optimal degradation occurs when cooperativity values fall within the range of 10 to 50, as excessively high cooperativity can paradoxically reduce degradation efficiency by prolonging target protein residence time within the ternary complex [7].
The stability of ternary complexes formed with Pomalidomide-PEG2-COOH-based PROTACs demonstrates dissociation constants ranging from 0.027 to 2.66 micromolar, with complex half-lives typically lasting 3 to 5 minutes [7]. These kinetic parameters are critical for achieving optimal degradation, as complexes that dissociate too rapidly fail to allow sufficient time for ubiquitination, while overly stable complexes prevent efficient catalytic turnover [8].
The spatial organization within ternary complexes requires precise geometric arrangements to enable productive ubiquitin transfer. The cereblon-containing CRL4A ligase complex undergoes conformational changes upon PROTAC binding, with the DNA damage-binding protein 1 demonstrating significant rotational flexibility that accommodates diverse target proteins [9]. This flexibility is essential for positioning target proteins within optimal proximity to the E2-ubiquitin complex for efficient ubiquitin transfer.
The pomalidomide component of Pomalidomide-PEG2-COOH stabilizes cereblon in specific conformational states that enhance substrate recruitment. Studies reveal that pomalidomide induces cereblon closure in approximately 20 percent of molecules, compared to newer cereblon modulators that achieve 100 percent closure [4]. This partial conformational stabilization contributes to the specific substrate recognition profile observed with pomalidomide-based PROTACs.
Parameter | Cereblon-based PROTACs | Optimal Conditions | Measurement Method |
---|---|---|---|
Binding Cooperativity (α) | 3.2 - 200 (varies by target) [7] | α = 10-50 for efficient degradation [7] | NanoBRET, SPR, FP assays [10] [8] |
Dissociation Constant KD (μM) | 0.027 - 2.66 [7] | KD < 1 μM for stable complex [7] | SPR, ITC, competition binding [6] [8] |
Association Rate kon (×10⁵ M⁻¹s⁻¹) | 1.6 - 8.8 [8] | >5 ×10⁵ M⁻¹s⁻¹ for rapid formation [8] | SPR kinetic analysis [8] |
Dissociation Rate koff (×10⁻³ s⁻¹) | 2.3 - 3.9 [8] | <5 ×10⁻³ s⁻¹ for complex stability [8] | SPR kinetic analysis [8] |
Complex Half-life (minutes) | 3 - 5 minutes [8] | 2 - 10 minutes for optimal turnover [8] | Time-resolved fluorescence [10] |
The polyethylene glycol linker in Pomalidomide-PEG2-COOH plays a fundamental role in determining PROTAC efficacy through precise spatial positioning of the target protein relative to the cereblon E3 ligase complex. The two-unit PEG spacer provides an optimal balance between flexibility and structural constraint, enabling formation of productive ternary complexes while maintaining favorable physicochemical properties [1] [11].
The 2-unit polyethylene glycol linker in Pomalidomide-PEG2-COOH corresponds to approximately 8-10 atoms in length, positioning it within the optimal range for cereblon-recruiting PROTACs [12] [13]. This length enables sufficient spatial separation to prevent steric clashes between the target protein and cereblon while maintaining close enough proximity for efficient ubiquitin transfer [12] [14].
Systematic structure-activity relationship studies demonstrate that linker lengths below 8 atoms frequently fail to induce target protein degradation due to steric hindrance preventing productive ternary complex formation [15]. Conversely, excessively long linkers beyond 20 atoms can reduce degradation efficiency by allowing excessive conformational freedom that diminishes the probability of productive target-E3 ligase interactions [12] [16].
The PEG2 linker length significantly influences target protein selectivity and degradation efficiency. Research on bromodomain-containing protein degradation reveals that precise linker length adjustments of just 3 atoms can completely alter target selectivity profiles, converting dual epidermal growth factor receptor and human epidermal growth factor receptor 2 degraders into selective epidermal growth factor receptor degraders [12] [16].
For pomalidomide-based systems, optimal degradation typically occurs with linkers ranging from 8 to 20 atoms, with the PEG2 spacer falling within this effective range [12] [14]. The specific molecular weight of 433.41 g/mol for Pomalidomide-PEG2-COOH reflects the optimized balance between linker functionality and overall PROTAC size constraints [1] [11] [17].
The PEG2 linker facilitates optimal spatial geometry within ternary complexes through its inherent conformational properties. Polyethylene glycol chains exhibit a preference for gauche conformations due to the gauche effect, promoting more compact, folded structures compared to extended alkyl chains [18] [19]. This conformational behavior enhances the probability of productive ternary complex formation by reducing the effective molecular size and promoting favorable protein-protein interactions [19].
Computational modeling studies indicate that PEG linkers demonstrate superior performance in maintaining stable ternary complexes compared to rigid linkers of equivalent length [12] [14]. The flexibility provided by the PEG2 spacer allows accommodation of diverse target protein geometries while maintaining optimal positioning for ubiquitin transfer [12].
PROTAC System | Optimal Linker Length (atoms) | Linker Type | Degradation Efficiency | Key Finding |
---|---|---|---|---|
BRD4/Cereblon PROTACs | 16-20 [12] | PEG [12] | 70-90% at 100 nM [12] | Linker length affects BRD selectivity [12] |
Cereblon Homo-PROTACs | 8 [12] | PEG [12] | 60-80% homo-degradation [12] | Short PEG optimal for self-degradation [12] |
p38 MAPK/Cereblon PROTACs | 20 [15] | Triazole-PEG hybrid [15] | 80% at nanomolar concentrations [15] | Click chemistry enables optimization [15] |
EGFR/HER2 PROTACs | 12-15 [12] | PEG [12] | Selective EGFR vs dual degradation [12] | 3-atom difference switches selectivity [12] |
The selection between polyethylene glycol and alkyl linkers in PROTAC design represents a critical decision point that influences multiple aspects of molecular performance, including cellular permeability, ternary complex stability, and target degradation efficiency. Pomalidomide-PEG2-COOH exemplifies the advantages of PEG-based linker design in cereblon-recruiting degrader molecules [1] [11] [20].
Polyethylene glycol linkers demonstrate superior hydrophilicity compared to alkyl alternatives, significantly enhancing water solubility and biocompatibility [20] [21]. The PEG2 spacer in Pomalidomide-PEG2-COOH provides water solubility up to 50 mg/mL in dimethyl sulfoxide, reflecting the hydrophilic contribution of the ethylene oxide units [11]. This enhanced solubility facilitates formulation development and improves pharmacokinetic properties compared to alkyl-linked analogs [20] [22].
Conversely, alkyl linkers exhibit superior cell membrane permeability due to their lipophilic character [18] [23]. Studies comparing PEG and alkyl linkers of equivalent length demonstrate that alkyl-linked PROTACs often achieve better cellular uptake, particularly in cell lines with robust efflux mechanisms [18]. However, this advantage must be balanced against potentially reduced aqueous solubility and increased aggregation propensity [23].
The conformational preferences of PEG versus alkyl linkers significantly influence ternary complex formation dynamics. PEG linkers preferentially adopt folded conformations due to the gauche effect, which favors energetically favorable rotational states around carbon-oxygen bonds [18] [19]. This folding behavior reduces the solvent-accessible polar surface area, potentially enhancing membrane permeability while maintaining favorable protein-protein interactions [19] [23].
Alkyl linkers demonstrate a preference for extended conformations, which can increase the molecular size and polar surface area when target and E3 ligase binding domains are exposed [18] [19]. Nuclear magnetic resonance spectroscopy studies reveal that PEG-linked PROTACs maintain similar conformational profiles in both aqueous and lipophilic environments, while alkyl-linked analogs show environment-dependent structural changes that can compromise cellular permeability [23].
Comparative studies examining degradation efficiency reveal that PEG linkers generally provide more consistent and predictable structure-activity relationships compared to alkyl alternatives [14] [12]. The enhanced flexibility of PEG spacers accommodates diverse target protein geometries more effectively, leading to broader applicability across different protein targets [12] [20].
Target selectivity profiles also differ significantly between PEG and alkyl linkers. PEG-based PROTACs often demonstrate enhanced selectivity for specific protein isoforms due to their ability to stabilize particular ternary complex geometries [12]. Research on cellular retinoic acid-binding protein degraders shows that longer PEG linkers favor degradation of cellular retinoic acid-binding protein I, while shorter linkers preferentially target cellular retinoic acid-binding protein II [12].
Metabolic stability represents a significant consideration in linker selection. PEG linkers demonstrate susceptibility to oxidative metabolism, particularly at the ether linkages, which can lead to premature degradation and reduced therapeutic efficacy [24] [14]. Alkyl linkers generally exhibit superior metabolic stability under physiological conditions, potentially extending compound half-life and reducing dosing frequency requirements [14].
From a synthetic perspective, PEG linkers offer superior accessibility through commercial availability of diverse PEG building blocks with various functional groups [21] [20]. This availability facilitates rapid PROTAC library generation and structure-activity relationship exploration. Alkyl linkers, while synthetically straightforward, require more extensive chemical modification to introduce functional diversity [14].
Property | PEG Linkers | Alkyl Linkers | Key Advantages |
---|---|---|---|
Hydrophilicity | High hydrophilicity [20] [21] | Hydrophobic nature [18] | Biocompatibility, reduced aggregation [20] |
Water Solubility | Enhanced water solubility [11] [21] | Lower water solubility [18] | Better pharmacokinetics in aqueous systems [20] |
Cell Permeability | Moderate (requires folding) [19] [23] | Higher cell penetration [18] [23] | Requires conformational optimization [19] |
Conformational Behavior | Folded conformations preferred [18] [19] | Extended conformations favored [18] [19] | Low polar surface area when folded [19] |
Ternary Complex Formation | Stabilizes ternary complexes [12] [14] | Variable complex stability [12] | Cooperative binding enhancement [12] |
Metabolic Stability | Susceptible to oxidation [24] [14] | Generally more stable [14] | Less prone to metabolic cleavage [14] |